molecular formula C6H7NO4S B1370752 Thiophen-3-amine oxalate CAS No. 861965-63-1

Thiophen-3-amine oxalate

Cat. No.: B1370752
CAS No.: 861965-63-1
M. Wt: 189.19 g/mol
InChI Key: XBLAYFVCUPTTOI-UHFFFAOYSA-N
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Description

Thiophen-3-amine oxalate is a compound with the molecular formula C4H5NS·C2H2O4. It is a salt formed from thiophen-3-amine and oxalic acid. Thiophen-3-amine is a derivative of thiophene, a five-membered heterocyclic compound containing sulfur. Thiophene and its derivatives are known for their wide range of applications in medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

Thiophen-3-amine can be synthesized through various methods, including the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide . These reactions typically require specific conditions such as the presence of catalysts or specific temperature and pressure settings.

Industrial Production Methods

Industrial production of thiophen-3-amine oxalate involves the synthesis of thiophen-3-amine followed by its reaction with oxalic acid to form the oxalate salt. The process may involve purification steps such as recrystallization to obtain the desired purity level.

Chemical Reactions Analysis

Types of Reactions

Thiophen-3-amine oxalate undergoes various chemical reactions, including:

    Oxidation: Thiophen-3-amine can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert thiophen-3-amine to thiophenes with different substituents.

    Substitution: Thiophen-3-amine can undergo substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and may include specific solvents, temperatures, and catalysts.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and substituted thiophenes, which have various applications in medicinal chemistry and material science .

Mechanism of Action

The mechanism of action of thiophen-3-amine oxalate involves its interaction with specific molecular targets and pathways. For example, thiophene derivatives have been shown to inhibit certain enzymes or receptors, leading to their biological effects. The exact mechanism may vary depending on the specific derivative and its application .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to thiophen-3-amine oxalate include other thiophene derivatives such as:

Uniqueness

This compound is unique due to its specific combination of thiophen-3-amine and oxalic acid, which imparts distinct chemical and physical properties. Its applications in various fields, including medicinal chemistry and material science, highlight its versatility and importance in scientific research .

Properties

IUPAC Name

oxalic acid;thiophen-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NS.C2H2O4/c5-4-1-2-6-3-4;3-1(4)2(5)6/h1-3H,5H2;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBLAYFVCUPTTOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1N.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478149-05-2
Record name Thiophen-3-amine oxalate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Methyl 3-aminothiophene-2-carboxylate (1.52 g, 9.68 mmol) is dissolved in 2M NaOH (10 mL, 20 mmol) and heated to reflux in a 115° C. oil bath for 30 min. The mixture is cooled to rt, placed in an ice bath, and carefully acidified with concentrated HCl. The slurry is filtered and rinsed with H2O (25 mL). The cake is then dissolved in acetone (50 mL), dried over MgSO4, filtered, and concentrated to a thick paste. The crude material is dissolved in 1-propanol (25 mL), and oxalic acid (0.90 g, 10.0 mmol) is added portionwise. The mixture is heated at 38° C. for 45 min, cooled to rt, and diluted with ether. The precipitate is isolated via filtration, and washed with ether, affording 3-amino-thiophene oxalate (C135) as a fluffy white solid (70% yield). HRMS (FAB) calculated for C4H5NS+H: 100.0221, found 100.0229 (M+H).
Quantity
1.52 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
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reactant
Reaction Step One
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Quantity
0 (± 1) mol
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reactant
Reaction Step Two
Quantity
0.9 g
Type
reactant
Reaction Step Three
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Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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